molecular formula C7H12N2 B1604112 3-Isobutyl-1H-pyrazole CAS No. 98816-40-1

3-Isobutyl-1H-pyrazole

Cat. No. B1604112
CAS RN: 98816-40-1
M. Wt: 124.18 g/mol
InChI Key: KLQAJWMVWOATSI-UHFFFAOYSA-N
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Description

3-Isobutyl-1H-pyrazole is a heterocyclic compound with a five-membered ring containing two nitrogen atoms. It belongs to the pyrazole family and exhibits tautomeric behavior. The compound’s structure consists of a pyrrole-type (proton donor) and a pyridine-type (proton acceptor) nitrogen, allowing for diverse reactivity and biological properties.



Synthesis Analysis

Several synthetic methods exist for pyrazoles. Notably, multicomponent reactions (MCRs) have gained prominence due to their efficiency. For instance:



  • Silver-Mediated Cycloaddition : N-isocyanoiminotriphenylphosphorane reacts with terminal alkynes to form pyrazoles.

  • One-Pot Condensations : Ketones, aldehydes, and hydrazine monohydrochloride yield pyrazoline intermediates, which can be oxidized to pyrazoles.

  • Dehydrogenative Coupling : 1,3-diols react with arylhydrazines to produce pyrazoles and 2-pyrazolines.



Molecular Structure Analysis

The molecular formula of 3-Isobutyl-1H-pyrazole is C<sub>9</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>. It contains a five-membered ring with adjacent nitrogen atoms. The structure exhibits tautomeric forms, impacting its reactivity and properties.



Chemical Reactions Analysis

Pyrazoles participate in various reactions, including cycloadditions, condensations, and dehydrogenative couplings. These transformations lead to diverse pyrazole derivatives with potential biological activities.



Physical And Chemical Properties Analysis


  • Physical State : Solid

  • Solubility : Soluble in appropriate solvents

  • Safety Hazards : Flammable, skin and eye irritant, respiratory irritant


Scientific Research Applications

1. Antiproliferative Effects on Lung Adenocarcinoma Cell Line

  • Summary of Application: Pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives, which include 3-Isobutyl-1H-pyrazole, have been found to have antiproliferative effects on the A549 lung adenocarcinoma cell line .
  • Methods of Application: The derivatives were obtained starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. These derivatives were reacted with different amine derivatives using Cs 2 CO 3 in methanol .
  • Results or Outcomes: The 160 µM concentration of two derivatives was found to increase cell death rate to 50%, and two derivatives increased cell death rate by up to 40% .

2. Synthesis of Pyrazole Derivatives

  • Summary of Application: Pyrazole, including 3-Isobutyl-1H-pyrazole, serves as a core element in various sectors of the chemical industry, including medicine and agriculture .
  • Methods of Application: The synthesis of pyrazole derivatives spans from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Results or Outcomes: Pyrazole derivatives have been found to exhibit a diverse array of agricultural and pharmaceutical activities .

3. Antimicrobial Activities

  • Summary of Application: Novel pyrazole derivatives bearing a benzofuran moiety, which include 3-Isobutyl-1H-pyrazole, have been synthesized and evaluated for their antimicrobial activities.
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
  • Results or Outcomes: The results or outcomes of the antimicrobial activities were not detailed in the source.

4. Transition Metal Chemosensors

  • Summary of Application: Pyrazoles, including 3-Isobutyl-1H-pyrazole, are used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors have remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields, and nonlinear optical behavior .
  • Methods of Application: Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions. Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .
  • Results or Outcomes: Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

5. Antimicrobial and Antioxidant Activity

  • Summary of Application: Triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues, which include 3-Isobutyl-1H-pyrazole, have been synthesized and evaluated for their in vitro anti-microbial activity .
  • Methods of Application: The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
  • Results or Outcomes: Among all the tested compounds, the compound 12e, 12f, and 12k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1, and 4.0 μg/ml respectively .

6. Synthesis of Pyrazole Derivatives

  • Summary of Application: Pyrazole, including 3-Isobutyl-1H-pyrazole, serves as a core element in various sectors of the chemical industry, including medicine and agriculture .
  • Methods of Application: The synthesis of pyrazole derivatives spans from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Results or Outcomes: Pyrazole derivatives have been found to exhibit a diverse array of agricultural and pharmaceutical activities .

4. Transition Metal Chemosensors

  • Summary of Application: Pyrazoles, including 3-Isobutyl-1H-pyrazole, are used in constructing ordered porous materials with physicochemical characteristics such as chemosensors . These chemosensors have remarkable photophysical, pH sensitivity, solvatochromic, ion detection, high quantum yields and nonlinear optical behavior .
  • Methods of Application: Pyrazoline nanoparticle probes have been reported for sensing/detection of Hg 2+ ions. Pyridinyl pyrazoline and benzimidazolyl pyrazole derived sensors are more selective and sensitive towards Zn 2+ and Fe 3+ ions respectively .
  • Results or Outcomes: Pyrazole derived metal organic frameworks (MOF’s) have been reported for environmental monitoring and biological imaging .

5. Antimicrobial and Antioxidant Activity

  • Summary of Application: Triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues, which include 3-Isobutyl-1H-pyrazole, have been synthesized and evaluated for their in vitro anti-microbial activity .
  • Methods of Application: The compounds were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine .
  • Results or Outcomes: Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively .

6. Synthesis of Pyrazole Derivatives

  • Summary of Application: Pyrazole, including 3-Isobutyl-1H-pyrazole, serves as a core element in various sectors of the chemical industry, including medicine and agriculture .
  • Methods of Application: The synthesis of pyrazole derivatives spans from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Results or Outcomes: Pyrazole derivatives have been found to exhibit a diverse array of agricultural and pharmaceutical activities .

Future Directions

Research on pyrazoles should continue, focusing on sustainable synthesis methods, structure–activity relationships, and applications in drug discovery.


Please note that this analysis is based on available information, and further studies may provide additional insights. If you have any specific papers you’d like me to analyze, feel free to share them! 😊


properties

IUPAC Name

5-(2-methylpropyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6(2)5-7-3-4-8-9-7/h3-4,6H,5H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQAJWMVWOATSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626208
Record name 5-(2-Methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isobutyl-1H-pyrazole

CAS RN

98816-40-1
Record name 5-(2-Methylpropyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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